molecular formula C18H15Cl2N3O5 B2836657 2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 952817-60-6

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2836657
CAS No.: 952817-60-6
M. Wt: 424.23
InChI Key: BKIHDUXISOMXPQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethoxyphenyl groups, as well as an oxadiazole ring.

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the dichlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorophenol, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the acetamide group: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)acetic acid: A simpler compound with similar structural features but lacking the oxadiazole ring and dimethoxyphenyl group.

    N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide: A compound with the oxadiazole ring and dimethoxyphenyl group but lacking the dichlorophenoxy group.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in the simpler analogs.

Biological Activity

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound that has attracted significant attention due to its potential biological activities. This compound features a complex structure that includes a dichlorophenoxy group and an oxadiazole ring, which are known to impart various pharmacological properties.

  • Molecular Formula : C18H15Cl2N3O5
  • Molecular Weight : 424.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit or modulate their functions, leading to various biological effects such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In studies, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : The compound has demonstrated strong antibacterial effects against Xanthomonas oryzae and other pathogens.
CompoundTarget OrganismActivity
5mXanthomonas oryzaeStrong antibacterial
5rRhizoctonia solaniModerate antifungal

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Compounds with similar structures have shown cytotoxic effects against human leukemia cell lines and solid tumors.
Cell LineIC50 (µM)Mechanism
CEM-13<0.5Apoptosis induction
MCF-70.65Cell cycle arrest at G0-G1 phase
U-937<0.75Inhibition of cell proliferation

Case Studies and Research Findings

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 and other cancer types, suggesting their potential as anticancer agents .
  • Mechanism-Based Approaches : Another research highlighted the mechanism-based approaches for developing anticancer drugs from oxadiazole derivatives. The study found that these compounds could selectively inhibit cancer-related pathways, making them promising candidates for further development .
  • Agricultural Applications : Beyond human health applications, the compound's derivatives have been assessed for agricultural use, demonstrating nematocidal activity against Meloidogyne incognita, indicating their potential as environmentally friendly pesticides .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O5/c1-25-11-4-6-14(26-2)12(8-11)17-22-23-18(28-17)21-16(24)9-27-15-5-3-10(19)7-13(15)20/h3-8H,9H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIHDUXISOMXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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